molecular formula C15H22O B1630764 4-(trans-4-Propylcyclohexyl)phenol CAS No. 81936-33-6

4-(trans-4-Propylcyclohexyl)phenol

Cat. No. B1630764
CAS RN: 81936-33-6
M. Wt: 218.33 g/mol
InChI Key: AHAZEMSUUYFDMM-UHFFFAOYSA-N
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Description

4-(trans-4-Propylcyclohexyl)phenol is a chemical compound with the molecular formula C15H22O . It has an average mass of 218.335 Da and a monoisotopic mass of 218.167068 Da . It is used as an intermediate in the production of liquid crystals .


Molecular Structure Analysis

The molecular structure of 4-(trans-4-Propylcyclohexyl)phenol consists of a phenol group attached to a propylcyclohexyl group . The compound has two defined stereocenters .


Physical And Chemical Properties Analysis

4-(trans-4-Propylcyclohexyl)phenol is a white crystalline powder . It has a density of 1.0±0.1 g/cm3, a boiling point of 339.8±21.0 °C at 760 mmHg, and a flash point of 176.7±11.5 °C . The compound has a polar surface area of 20 Å2 and a molar volume of 223.1±3.0 cm3 .

Scientific Research Applications

4-(trans-4-Propylcyclohexyl)phenol: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis Intermediate: 4-(trans-4-Propylcyclohexyl)phenol serves as an intermediate in organic synthesis. It is utilized in the laboratory research and development process for the synthesis of various organic compounds due to its chemical structure which allows for versatile reactions and transformations .

Pharmaceutical Intermediate: This compound is also used as an intermediate in the synthesis of pharmaceuticals. Its role in drug development is crucial as it can be transformed into active pharmaceutical ingredients or other compounds that contribute to health-related applications .

Liquid Crystal (LC) Building Blocks: In materials science, 4-(trans-4-Propylcyclohexyl)phenol is used as a building block for liquid crystals. These liquid crystals have applications in display technologies, such as those found in monitors, televisions, and other electronic displays .

Synthesis of Polymers: The compound is involved in the synthesis of polymers by acting as a precursor molecule. Polymers synthesized using this phenol can have varied applications ranging from industrial to consumer products .

Coatings and Pigments Production: As an intermediate, it is used in the production of coatings and pigments. These products are essential in various industries for providing protective and decorative finishes to surfaces .

Plastics Manufacturing: It also finds application in the manufacturing of plastics. The compound can be incorporated into plastic formulations to enhance certain properties or to create new types of plastic materials .

Each of these applications demonstrates the versatility and importance of 4-(trans-4-Propylcyclohexyl)phenol in scientific research and industrial applications. Its role as an intermediate makes it a valuable compound in various fields of chemistry and materials science.

For further detailed information on each application, including specific reactions, processes, or products derived from 4-(trans-4-Propylcyclohexyl)phenol, additional research and consultation with specialized databases or publications would be necessary.

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Mechanism of Action

While specific information on the mechanism of action of 4-(trans-4-Propylcyclohexyl)phenol is not available, phenol, a related compound, is known to be a potent proteolytic agent. In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Future Directions

A study has been conducted on the vertical orientation of liquid crystal on comb-like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrene containing liquid crystal precursor . This research could potentially open up new applications for 4-(trans-4-Propylcyclohexyl)phenol and similar compounds in the field of liquid crystal display technology .

properties

IUPAC Name

4-(4-propylcyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAZEMSUUYFDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002322, DTXSID301286600
Record name 4-(trans-4-Propylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(4-propylcyclohexyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81936-33-6, 152126-35-7
Record name 4-(trans-4-Propylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(4-propylcyclohexyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-propylcyclohexyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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